[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol
Overview
Description
[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a chlorobenzoyl group attached to the piperidine ring and a methanol group at the fourth position of the piperidine ring. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical industries due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chlorobenzoyl)piperidin-4-yl]methanol typically involves the reaction of 2-chlorobenzoyl chloride with piperidine, followed by the reduction of the resulting intermediate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reduction step can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chlorobenzoyl)piperidin-4-yl]methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chlorobenzoyl group can be reduced to the corresponding benzyl alcohol.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Chlorobenzoyl)piperidin-4-yl]methanol is used as an intermediate in the synthesis of various complex molecules. Its reactivity and functional groups make it a valuable building block for constructing more elaborate chemical structures.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Piperidine derivatives are known for their pharmacological activities, including analgesic, anti-inflammatory, and antimalarial effects.
Industry
In the industrial sector, this compound is utilized in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of active pharmaceutical ingredients and other industrial chemicals.
Mechanism of Action
The mechanism of action of [1-(2-Chlorobenzoyl)piperidin-4-yl]methanol involves its interaction with specific molecular targets in biological systems. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The chlorobenzoyl group may enhance the compound’s binding affinity and specificity towards certain targets. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-Fluorobenzyl)piperidin-4-yl]methanol
- [1-(3,4-Dichlorobenzyl)piperidin-4-yl]methanol
- [1-(4-Bromobenzyl)piperidin-4-yl]methanol
Uniqueness
Compared to similar compounds, [1-(2-Chlorobenzoyl)piperidin-4-yl]methanol is unique due to the presence of the 2-chlorobenzoyl group, which can impart distinct chemical and biological properties. The position of the chlorine atom on the benzoyl ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
(2-chlorophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-4-2-1-3-11(12)13(17)15-7-5-10(9-16)6-8-15/h1-4,10,16H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRGWYHXNXSYVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.